6,7-dimethoxy-1-(2-phenylethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclohexane]
Description
6,7-Dimethoxy-1-(2-phenylethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclohexane] is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinoline alkaloids are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Properties
IUPAC Name |
6,7-dimethoxy-1-(2-phenylethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclohexane] | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO2/c1-26-22-15-19-20(16-23(22)27-2)24(13-7-4-8-14-24)17-25-21(19)12-11-18-9-5-3-6-10-18/h3,5-6,9-10,15-16,21,25H,4,7-8,11-14,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKKUWPMOIXVHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(NCC23CCCCC3)CCC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-1-(2-phenylethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclohexane] typically involves multiple steps. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions are carefully controlled to ensure the formation of the desired spiro compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up the process, and ensuring the purity of the final product, would apply.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-(2-phenylethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclohexane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
6,7-Dimethoxy-1-(2-phenylethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclohexane] has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-1-(2-phenylethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclohexane] involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. The exact molecular targets and pathways involved vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-2-(2-phenylethyl)chromone: Another compound with similar structural features and biological activities.
6,7-Dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: A related isoquinoline derivative with potential therapeutic applications.
Uniqueness
6,7-Dimethoxy-1-(2-phenylethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclohexane] is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
